Product packaging for Cesium vanadium oxide (Cs4V2O7)(Cat. No.:CAS No. 55343-67-4)

Cesium vanadium oxide (Cs4V2O7)

Cat. No.: B1616646
CAS No.: 55343-67-4
M. Wt: 199.846 g/mol
InChI Key: USAMXHABBLMKPD-UHFFFAOYSA-N
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Description

Contextualizing Cesium Vanadium Oxides within Advanced Inorganic Materials Science

Cesium vanadium oxides are a subset of the broader family of alkali metal vanadates, which are compounds that have garnered significant interest in materials science. These materials are known for their rich structural chemistry and a wide array of functional properties. The specific composition and arrangement of the cesium, vanadium, and oxygen atoms give rise to unique electronic and catalytic behaviors.

Vanadium oxides, in general, are celebrated for their variable oxidation states, which is a key factor in their widespread application. nih.gov They are integral components in:

Catalysis: Vanadium pentoxide (V2O5) is a well-established catalyst in industrial processes, such as the contact process for sulfuric acid production. The introduction of alkali metals like cesium can significantly modify the catalytic activity and selectivity of these materials.

Energy Storage: The layered structures of many vanadates make them promising candidates for electrode materials in lithium-ion and other advanced battery systems.

Optoelectronics and Solar Cells: Certain cesium-doped vanadium oxides have been investigated for their potential use as hole extraction layers in perovskite solar cells, showcasing their relevance in the renewable energy sector.

The inclusion of cesium in the vanadate (B1173111) structure is of particular interest. The large ionic radius and high electropositivity of cesium can lead to the formation of unique crystal structures and influence the electronic properties of the vanadium oxide framework. This often results in novel materials with potential applications in areas such as nonlinear optics and as specialized catalysts.

Historical Perspectives on Vanadate Chemistry and Cs4V2O7

The story of vanadate chemistry begins with the discovery of the element vanadium itself. In 1801, the Spanish-Mexican mineralogist Andrés Manuel del Río first discovered the element, but was later convinced he had mistaken it for chromium. It was rediscovered in 1831 by the Swedish chemist Nils Gabriel Sefström, who named it after "Vanadis," the Old Norse name for the goddess Freyja, due to the beautiful colors of its compounds in solution. nih.gov

The systematic study of vanadates, which are compounds containing the vanadate anion (a complex of vanadium and oxygen), followed. The pyrovanadate anion (V2O7^4-), which is the building block of Cs4V2O7, is formed by the condensation of two orthovanadate (VO4^3-) tetrahedra.

The specific investigation of the cesium-vanadium-oxygen system, and the identification of compounds like Cs4V2O7, is a part of the broader exploration of alkali metal-vanadium oxide phase diagrams. A pivotal study in this area was conducted in 1975 by Surat, L.L., Fotiev, A.A., and Volkov, V.L., who investigated the phase composition and phase diagram of the V2O5-Cs2O system. iaea.org Their work, published in "Izvestiya Akademii Nauk SSSR, Neorganicheskie Materialy," provided the foundational knowledge for understanding the formation and thermal properties of cesium vanadates, including tetracesium divanadium heptaoxide (Cs4V2O7).

Fundamental Research Questions Pertaining to Cs4V2O7

The scientific inquiry into Cs4V2O7 is guided by several fundamental research questions that aim to elucidate its structure-property relationships. Based on studies of related materials, these questions likely include:

Synthesis and Structural Elucidation: What are the optimal conditions for the synthesis of pure, single-phase Cs4V2O7? What is its precise crystal structure, including bond lengths, bond angles, and the coordination environment of the cesium and vanadium ions? While the existence of the compound is known, detailed crystallographic data is a primary focus of foundational research.

Thermal Stability and Phase Transitions: How does Cs4V2O7 behave upon heating? Does it undergo phase transitions before melting or decomposing? Understanding its thermal properties is crucial for its potential application in high-temperature environments. The work by Surat, Fotiev, and Volkov likely provides initial data on its melting point and any incongruent melting behavior. iaea.org

Spectroscopic Characterization: What are the characteristic vibrational modes of the V2O7^4- anion in the presence of cesium cations? How do the Raman and infrared spectra of Cs4V2O7 reflect its structure? Spectroscopic data provides a "fingerprint" of the compound and offers insights into its chemical bonding.

Exploring Functional Properties: Does Cs4V2O7 exhibit interesting electronic, magnetic, or optical properties? For instance, could the arrangement of the V2O7 units and the presence of cesium lead to nonlinear optical behavior? Could it function as a catalyst or an ion-exchange material? These questions drive the exploration of its potential applications.

The pursuit of answers to these questions continues to shape the research landscape for Cs4V2O7 and other complex inorganic vanadates.

Compound Data

Below are tables detailing the basic properties of Cesium Vanadium Oxide (Cs4V2O7) and a list of other chemical compounds mentioned in this article.

Properties of Cesium Vanadium Oxide (Cs4V2O7)

PropertyValue
Chemical Formula Cs4V2O7
IUPAC Name Tetracesium divanadium heptaoxide
Synonyms Cesium pyrovanadate
CAS Number 55343-67-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsOV- B1616646 Cesium vanadium oxide (Cs4V2O7) CAS No. 55343-67-4

Properties

CAS No.

55343-67-4

Molecular Formula

CsOV-

Molecular Weight

199.846 g/mol

IUPAC Name

cesium;oxygen(2-);vanadium

InChI

InChI=1S/Cs.O.V/q+1;-2;

InChI Key

USAMXHABBLMKPD-UHFFFAOYSA-N

SMILES

[O-2].[V].[Cs+]

Canonical SMILES

[O-2].[V].[Cs+]

Other CAS No.

55343-67-4

Origin of Product

United States

Synthesis Methodologies for Cesium Vanadium Oxide Cs4v2o7

Advanced Solid-State Synthesis Approaches for Cs4V2O7

Solid-state synthesis, a conventional and widely used method in materials chemistry, involves the reaction of solid precursors at high temperatures to produce the desired compound. For cesium vanadates, this typically involves heating a mixture of a cesium source, such as cesium carbonate (Cs2CO3) or cesium nitrate (B79036) (CsNO3), with a vanadium source, most commonly vanadium pentoxide (V2O5).

The process relies on the diffusion of ions between the solid particles, which necessitates high temperatures, often for extended periods, to ensure a complete and homogeneous reaction. The stoichiometry of the initial mixture is critical to obtaining the pure desired phase, in this case, Cs4V2O7. The general reaction can be represented as:

2Cs₂CO₃ + V₂O₅ → Cs₄V₂O₇ + 2CO₂

The reaction temperature is a crucial parameter that must be carefully controlled to overcome the kinetic barriers of solid-state diffusion and to reach the thermodynamic stability range of the target compound.

Parameter Description Typical Values/Conditions
Precursors Cesium source and Vanadium source.Cesium carbonate (Cs₂CO₃), Vanadium pentoxide (V₂O₅)
Method Grinding and heating/sintering of stoichiometric mixtures.Mechanical mixing followed by heating in a furnace.
Temperature Elevated temperatures required for ionic diffusion.>700 °C, can involve multiple heating steps with intermediate grinding.
Atmosphere Typically performed in air or a controlled atmosphere.Air is common, but inert atmospheres can be used to prevent unwanted oxidation states.

Solution-Based Precursor Synthesis Techniques for Cesium Vanadates

Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and greater control over particle size and morphology. These techniques involve dissolving the precursors in a solvent and then inducing a reaction to form the product.

Hydrothermal and Solvothermal Routes to Cesium Vanadate (B1173111) Compounds

Hydrothermal and solvothermal syntheses are versatile techniques that utilize a solvent (water for hydrothermal, a non-aqueous solvent for solvothermal) in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These conditions increase the solubility and reactivity of precursors, facilitating the formation of crystalline materials that may not be stable under ambient conditions. acs.org

The synthesis of vanadium oxides via these methods is highly dependent on parameters like pH, temperature, and the choice of precursors. mdpi.com For instance, layered vanadium compounds can be formed by adjusting the pH of a V2O5 solution. mdpi.com The addition of cations, such as cesium ions from a soluble salt like cesium hydroxide (B78521) or cesium chloride, into the reaction mixture allows for the incorporation of cesium into the vanadate structure. mdpi.com A study on halide-containing cesium manganese vanadates demonstrated synthesis via a high-temperature (580 °C) hydrothermal method from aqueous brine solutions. acs.org This approach highlights the capability of hydrothermal routes to produce complex, multicomponent vanadate structures.

Parameter Description Typical Values/Conditions
Apparatus Sealed reaction vessel.Autoclave (Teflon-lined stainless steel).
Solvent Water (hydrothermal) or organic solvent (solvothermal).Water, ethanol, benzyl (B1604629) alcohol. mdpi.comnih.gov
Temperature Above the boiling point of the solvent.140 °C - 580 °C. acs.orgmdpi.com
Pressure Autogenous (self-generated) pressure.Varies with temperature and solvent.
Precursors Soluble salts of the constituent metals.V₂O₅, Cesium Hydroxide (CsOH), Tungsten Chloride. mdpi.com

Co-precipitation Methods for Cesium Vanadate Compounds

Co-precipitation is a straightforward and effective method for synthesizing multicomponent oxide powders with high homogeneity at a molecular level. mrs-k.or.kr The technique involves dissolving salts of the desired cations (e.g., cesium and vanadium) in a suitable solvent. A precipitating agent is then added, causing the simultaneous and uniform precipitation of a precursor compound, often a hydroxide, carbonate, or oxalate. scielo.org.mx This precursor is subsequently filtered, washed, and calcined at a specific temperature to yield the final oxide product.

Key factors that influence the final product's properties include the pH of the solution, reaction temperature, precursor concentration, and the rate of addition of the precipitating agent. researchgate.net For instance, strontium lanthanum vanadate nanoparticles have been successfully prepared via a modified co-precipitation pathway, which resulted in well-dispersed nanoparticles with a uniform size distribution. mrs-k.or.kr A similar approach could be adapted for Cs4V2O7 by using appropriate cesium and vanadium precursors and controlling the precipitation conditions to ensure the correct stoichiometric ratio in the precipitate.

Method Precursors Precipitating Agent Key Parameters
Co-precipitation Cesium nitrate, Ammonium (B1175870) vanadateAmmonium hydroxide, Potassium carbonatepH, Temperature, Concentration
Co-precipitation Flotation Zinc hexacyanoferrate(II) used for Cs+ removalCetyl pyridinium (B92312) chloride (collector)Optimal pH and reagent ratios for flotation

Microwave-Assisted Synthesis of Cesium Vanadium Oxide Materials

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods. illinois.edu This technique utilizes microwave irradiation to directly and volumetrically heat the reaction mixture, leading to significantly faster reaction rates, improved product yields, and often unique material properties. illinois.eduresearchgate.net

This method can be combined with hydrothermal or solvothermal techniques, where the autoclave containing the precursor solution is heated in a microwave reactor. This approach dramatically reduces synthesis times from many hours or days to minutes. mdpi.comnih.gov For example, CsxWO3 nanoparticles have been synthesized rapidly at 180 °C in just 15 minutes using a microwave-assisted solvothermal method. mdpi.comnih.gov The synthesis of vanadium oxides is particularly amenable to microwave heating, as V2O5 has been observed to heat rapidly to over 700 °C under microwave irradiation. illinois.edu This rapid, uniform heating can produce nanomaterials with narrow size distributions and controlled morphologies. unl.edu

Feature Conventional Heating Microwave Heating
Heating Mechanism Conduction, ConvectionDirect interaction with molecules (dielectric heating)
Heating Profile Non-uniform, from outside-inUniform, volumetric
Reaction Time Hours to daysMinutes to hours mdpi.comnih.gov
Energy Efficiency LowerHigher
Product Uniformity Can be less uniformOften highly uniform with narrow particle size distribution unl.edu

Combustion Synthesis Strategies for Cs4V2O7 and Related Vanadates

Combustion synthesis is a process that utilizes a highly exothermic redox reaction to produce materials, often in a nanocrystalline form. The method is known for being extremely fast and energy-efficient. Typically, a solution containing metal nitrates (oxidizers) and an organic fuel (reductant), such as urea, glycine, or citric acid, is heated until it ignites. The self-sustaining combustion reaction proceeds rapidly, yielding a voluminous, porous, and fine-grained product. mdpi.com

Citrate-Nitrate Auto-combustion Synthesis for Vanadates

A specific and popular variant of this method is the citrate-nitrate auto-combustion technique. In this process, metal nitrates serve as the source of both the metal cations and the oxidizing agent. Citric acid acts as the fuel and also as a complexing (chelating) agent. researchgate.net The formation of metal-citrate complexes in the initial solution ensures that the cations are mixed on a molecular level and prevents their segregation during evaporation. jim.org.cn

Upon heating, the solution dehydrates to form a viscous gel. As the temperature increases further, the gel ignites, and a smoldering, self-propagating combustion wave travels through the material. This process releases a large amount of gases, resulting in a foamy, high-surface-area product. researchgate.net The characteristics of the final oxide powder, such as particle size and phase purity, are influenced by the fuel-to-oxidizer ratio and the initial pH of the solution. researchgate.net

Parameter Role/Effect Significance
Metal Nitrates Oxidizer and metal source.Provides the cations and the oxidizing power for combustion.
Citric Acid Fuel and complexing agent.Provides energy for the reaction and ensures molecular-level mixing of cations. jim.org.cn
Fuel/Oxidant Ratio Controls combustion intensity and temperature.Affects particle size, phase composition, and morphology of the final product. researchgate.net
pH Affects the stability of the citrate (B86180) complexes.Can influence the homogeneity and phase purity of the synthesized material.
Gaseous Products (e.g., H₂O, CO₂, N₂)Create a voluminous and porous structure in the final product. researchgate.net

Electrochemical and Laser Ablation Synthesis Methods for Vanadate Nanostructures

Electrochemical and laser ablation techniques have emerged as powerful tools for the synthesis of vanadium oxide nanostructures. These methods offer pathways to novel morphologies and crystalline phases that can be difficult to achieve through traditional solid-state reactions.

Electrochemical synthesis involves the use of an electric current to drive chemical reactions that lead to the formation of vanadium oxide materials. This can be achieved through various approaches, including electrodeposition from a precursor solution containing vanadium ions. The morphology and composition of the resulting material can be finely tuned by controlling parameters such as the applied potential, current density, electrolyte composition, and temperature. For instance, nanostructured vanadium oxide films have been prepared by sol-gel synthesis from vanadyl triisopropoxide precursors mixed with a block copolymer and a lithium salt, with carbon black added to improve conductivity researchgate.net. While specific application to Cs₄V₂O₇ is not detailed, the principle of using electrochemical methods to control the oxidation state and structure of vanadates is well-established.

Pulsed Laser Ablation in Liquids (PLAL) is another advanced technique for generating "naked" or ligand-free nanoparticles with high purity. researchgate.net In this method, a high-power laser is focused on a solid target submerged in a liquid. The intense laser pulses ablate material from the target, creating a plasma plume that rapidly cools and condenses in the liquid environment to form nanoparticles. researchgate.netresearchgate.net This "chemically simple and clean" synthesis can be conducted under ambient conditions, avoiding the need for extreme temperatures and pressures. researchgate.net For vanadium oxides, ablating a pure vanadium target in distilled water has been shown to produce nanostructures of vanadium pentoxide (V₂O₅) with both nearly-spherical and flower-like morphologies. researchgate.net The resulting nanoparticles, with an average size of around 45 nm, are stable in suspension. researchgate.net While this example focuses on V₂O₅, the PLAL technique's advantage lies in its ability to form compound nanostructures by selecting appropriate solid targets and liquids, suggesting a potential pathway for synthesizing cesium-containing vanadium oxides by using a cesium-vanadium-containing target or a cesium-based liquid medium. researchgate.net

Parameter Pulsed Laser Ablation in Liquids (PLAL) of Vanadium
Target Pure Vanadium
Liquid Medium Distilled Water
Product Vanadium Pentoxide (V₂O₅) nanostructures
Morphologies Nearly-spherical, Flower-like
Average Particle Size ~45 nm
Key Advantage Chemically "simple and clean" synthesis at ambient conditions

Controlled Atmosphere Synthesis for Cesium Vanadium Oxides, including Carbothermal Reduction

The synthesis of specific vanadium oxide phases, particularly those with vanadium in lower oxidation states, often necessitates the use of controlled atmospheres to prevent unwanted oxidation. This can involve reactions under inert gases (like argon or nitrogen) or reducing atmospheres (like hydrogen).

The hydrothermal method, a common chemical synthesis route, allows for the formation of various vanadium oxide nanostructures by controlling reaction parameters. For instance, the synthesis of different vanadium oxides, such as V₃O₇·H₂O and VO₂(B), has been achieved by reacting V₂O₅ with glucose under hydrothermal conditions. The amount of glucose, acting as a reducing agent, significantly influences the final product's composition and morphology. ias.ac.in Increasing the quantity of glucose leads to the reduction of V⁵⁺ to V⁴⁺, resulting in different vanadium oxide phases. ias.ac.in This demonstrates the principle of using reducing agents to target specific vanadium oxidation states, a key aspect in synthesizing a mixed-valence compound like Cs₄V₂O₇.

A systematic study on the hydrothermal synthesis of vanadium oxides from V₂O₅ and glucose demonstrated the following dependencies:

Amount of Glucose (g) Resulting Vanadium Oxide Product Morphology
0.067V₃O₇·H₂ONanobelts
0.100V₃O₇·H₂ONanobelts
0.165 - 0.232Mixture of V₃O₇·H₂O and VO₂(B)Irregular
0.267VO₂(B)Nanobelts

This data highlights the critical role of the reducing agent's concentration in determining the final vanadium oxide phase. ias.ac.in

Precursor Chemistry and Stoichiometric Control in Cs₄V₂O₇ Synthesis

The successful synthesis of a complex, multi-element compound like Cs₄V₂O₇ is critically dependent on the choice of precursors and the precise control of their stoichiometric ratios. The reactivity, purity, and physical form of the starting materials significantly impact the reaction kinetics and the purity of the final product.

For solid-state reactions, common precursors would include cesium carbonate (Cs₂CO₃) or cesium nitrate (CsNO₃) and a suitable vanadium oxide, such as vanadium pentoxide (V₂O₅). The precursors must be intimately mixed in the correct molar ratio (in this case, a 2:1 molar ratio of Cs₂CO₃ to V₂O₅ to achieve the Cs₄V₂O₇ stoichiometry) to ensure a complete reaction. The homogeneity of the precursor mixture is crucial for avoiding the formation of undesired side products.

In solution-based synthesis methods, such as sol-gel or hydrothermal routes, soluble salts of cesium and vanadium would be used. For example, cesium hydroxide (CsOH) or a cesium salt like cesium chloride (CsCl) could be combined with a soluble vanadium precursor like ammonium metavanadate (NH₄VO₃) or a vanadium oxysalt. In these methods, stoichiometric control is achieved by precisely measuring the concentrations of the precursor solutions.

The importance of stoichiometric control is highlighted in the synthesis of other complex compounds, where even slight deviations from the target molar ratios can lead to the formation of different phases or mixtures of products. nih.gov For the synthesis of Cs₄V₂O₇, maintaining the correct cesium-to-vanadium ratio throughout the synthesis process is paramount to obtaining a pure, single-phase material. The development of a successful synthesis protocol often involves empirical optimization of the precursor ratios and reaction conditions to achieve the desired product. nih.gov

Electronic Structure Investigations of Cesium Vanadium Oxide Cs4v2o7

Theoretical Frameworks for Electronic Structure of Cs₄V₂O₇

The electronic structure of a solid describes the arrangement of its electrons in energy levels and is governed by the principles of quantum mechanics. Several theoretical frameworks have been developed to approximate the solutions to the many-electron Schrödinger equation for complex materials. These methods vary in their computational cost and the accuracy with which they treat electron correlation—the interaction between electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.orgmdpi.com Instead of the complex many-electron wavefunction, DFT uses the electron density as the central quantity, which simplifies the calculations significantly. acs.org For a material like Cs₄V₂O₇, DFT calculations would be the initial and most fundamental step to understand its electronic properties.

DFT can be used to predict a variety of properties from first principles, including the optimized crystal structure, the electronic band structure, and the density of states (DOS). mdpi.comresearchgate.net The choice of the exchange-correlation functional (e.g., LDA, GGA, or hybrid functionals) is a critical aspect of DFT calculations that influences the accuracy of the results, particularly the prediction of the band gap. mdpi.com For vanadium oxides, which can exhibit strong electron correlation, standard DFT functionals might be insufficient, and more advanced approaches like DFT+U (where U is a Hubbard-like term to account for on-site Coulomb interactions) might be necessary. researchgate.net

A typical DFT study on Cs₄V₂O₇ would involve:

Geometric Optimization: Determining the lowest energy arrangement of cesium, vanadium, and oxygen atoms in the crystal lattice. mdpi.com

Electronic Structure Calculation: Computing the band structure, which reveals the allowed energy levels for electrons, and the density of states, which shows the number of states at each energy level.

Property Prediction: Using the calculated electronic structure to predict properties such as the material's conductivity (metallic, semiconducting, or insulating character) and its magnetic properties.

Wave-function based methods aim to directly approximate the many-electron wave function, offering a systematic way to improve the description of electron correlation beyond the mean-field approximation of Hartree-Fock theory. nih.gov These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems with strong electron correlation. nih.govresearchgate.net

For a complex oxide like Cs₄V₂O₇, applying these methods would be computationally intensive. However, they could provide benchmark results for the electronic ground state and excited states. A wave-function based study on Cs₄V₂O₇ would focus on:

High-Accuracy Energy Calculations: Obtaining a very precise value for the total electronic energy of the system.

Excited State Properties: Describing electronic excitations, which are crucial for understanding the optical properties of the material. aps.org

Correlation Effects: Providing a detailed picture of how the movement of each electron is correlated with the positions of all other electrons. youtube.com

Many-Body Perturbation Theory (MBPT) offers a framework to systematically include electron correlation effects starting from a simpler, non-interacting picture, often provided by DFT. nih.gov The GW approximation is a widely used MBPT method for calculating quasiparticle energies and, consequently, more accurate band gaps than standard DFT. rsc.org

An MBPT investigation of Cs₄V₂O₇ would typically involve:

Quasiparticle Band Structure: Calculating the energies of adding or removing an electron from the system, which corresponds more closely to what is measured in photoemission and inverse photoemission experiments.

Accurate Band Gap Prediction: The GW approximation is known to significantly improve the band gap values that are often underestimated by standard DFT functionals. rsc.org

Optical Properties: The Bethe-Salpeter Equation (BSE), another component of MBPT, can be solved on top of a GW calculation to describe excitonic effects and predict optical absorption spectra.

Quantum Monte Carlo (QMC) methods are a class of stochastic approaches that can solve the many-body Schrödinger equation with very high accuracy. rsc.org These methods, such as Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC), are capable of capturing a large fraction of the correlation energy and are particularly powerful for systems where electron correlation is strong. rsc.org

The application of QMC to Cs₄V₂O₇ would be a computationally demanding task but could provide highly accurate benchmark data. A QMC study would aim to:

Benchmark Total Energies: Calculate a highly accurate ground state energy for Cs₄V₂O₇, which can be used to validate the results from other, less computationally expensive methods.

Treat Strong Correlation: Accurately describe the electronic structure even if the material exhibits strong electron correlation effects, which are common in transition metal oxides. rsc.org

Investigate Complex Ground States: Determine the nature of the ground state wave function, which could have complex magnetic or electronic ordering.

Electronic Band Structure Analysis of Cs₄V₂O₇

The electronic band structure is a fundamental property of a crystalline solid that describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps).

Specific experimental or theoretical data on the electronic band structure of Cs₄V₂O₇ are not readily found in the searched literature. The following sections describe the general methodology for such an analysis.

The band gap is a crucial parameter that determines the electronic and optical properties of a material. It is the energy difference between the top of the valence band and the bottom of the conduction band. Materials with a large band gap are insulators, those with a small band gap are semiconductors, and those with no band gap are metals.

For cesium vanadium oxides, the band gap energy would dictate their potential use in electronic and optoelectronic devices. For instance, the band gap of related cesium lead halide perovskites can be tuned by varying the composition. researchgate.netamericanelements.com The electrical properties of vanadate-phosphate glasses containing alkali ions are also influenced by their structure. researchgate.net

The determination of the band gap for a material like Cs₄V₂O₇ would typically be carried out using:

Experimental Techniques: UV-Vis spectroscopy is a common method where the absorption of light by the material is measured as a function of wavelength. researchgate.netresearchgate.net The band gap can be estimated from the absorption edge using a Tauc plot. researchgate.netresearchgate.net

Theoretical Calculations: As mentioned in the previous sections, both DFT and more advanced methods like the GW approximation can be used to calculate the band structure and determine the band gap energy. rsc.org While standard DFT often underestimates the band gap, methods like GW provide more accurate values.

Fermi Surface Analysis of Cs4V2O7

Techniques such as de Haas-van Alphen and Shubnikov-de Haas effects are experimental methods used to map the Fermi surface. nih.gov These measurements provide information about the geometry of the Fermi surface and the effective mass of charge carriers. A theoretical analysis of the Fermi surface, on the other hand, involves band structure calculations. nih.gov For a compound like Cs4V2O7, such an analysis would first require a detailed understanding of its crystal structure and the electronic configurations of its constituent atoms. Should such data become available, it would provide significant insights into the material's potential for electronic applications.

Experimental Probes of Electronic Structure in Cs4V2O7

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Vanadium Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.eduresearchgate.net XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. carleton.eduresearchgate.net

For Cesium Vanadium Oxide (Cs4V2O7), XPS analysis would confirm the presence of Cesium (Cs), Vanadium (V), and Oxygen (O) and provide their relative atomic concentrations. Crucially, XPS is a powerful tool for determining the oxidation state of vanadium. The binding energy of the core-level electrons, such as the V 2p electrons, is sensitive to the chemical environment and oxidation state of the vanadium atom. ntu.edu.twxpsfitting.com A shift in the binding energy, known as a chemical shift, occurs because a change in the chemical bonding alters the electrostatic shielding of the core electrons. ntu.edu.tw An increase in the oxidation state (withdrawal of valence electron charge) leads to an increase in the binding energy. ntu.edu.tw

In the case of Cs4V2O7, the divanadate (V2O7)4- anion typically contains vanadium in the +5 oxidation state. An XPS spectrum of the V 2p region would be expected to show a V 2p3/2 peak at a binding energy characteristic of V(V). For comparison, typical binding energy ranges for different vanadium oxidation states are provided in the table below. The absence of unpaired d-electrons in V(V) means that multiplet splitting, which can broaden peaks for other vanadium oxidation states like V(IV) and V(III), would not be expected. xpsfitting.com

Table 1: Typical V 2p3/2 Binding Energies for Various Vanadium Oxidation States

Oxidation State Typical V 2p3/2 Binding Energy (eV)
V(V) as in V2O5 516.6 - 517.7
V(IV) as in VO2 ~516.0
V(III) as in V2O3 515.7 - 515.8
V(II) as in VO 512.0 - 513.0

Note: These are general values and can vary based on the specific compound and instrument calibration. Data sourced from multiple references. researchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Absorption

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. psu.edueag.com This absorption corresponds to the excitation of electrons from lower to higher energy levels. psu.edu The resulting spectrum can provide valuable information about the electronic structure of a material. libretexts.org

For Cs4V2O7, the electronic absorption spectrum is expected to be dominated by charge-transfer transitions. In vanadates with V(V), the vanadium center has a d0 electron configuration, meaning there are no d-d electronic transitions possible, which are common in transition metal compounds with partially filled d-orbitals. libretexts.org Instead, the absorption of UV light typically promotes an electron from an oxygen 2p orbital to an empty vanadium 3d orbital. This is known as a ligand-to-metal charge transfer (LMCT) transition.

The energy of this transition, and thus the position of the absorption band, is sensitive to the geometry of the vanadate (B1173111) group and the nature of the cation. In Cs4V2O7, the large, electropositive cesium ions would influence the V-O bond lengths and angles within the (V2O7)4- anion, which in turn affects the energy of the electronic transitions. The absorption edge in the UV-Vis spectrum can also be used to estimate the optical band gap of the material.

Table 2: Expected Electronic Transitions for Cs4V2O7

Transition Type Description Expected Spectral Region
Ligand-to-Metal Charge Transfer (LMCT) Excitation of an electron from an Oxygen 2p orbital to an empty Vanadium 3d orbital. Ultraviolet

Note: The exact wavelength of absorption would require experimental measurement of Cs4V2O7.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States in Vanadium Centers

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. nih.govyoutube.com It is based on the principle that unpaired electrons have a magnetic moment due to their spin, which can align with or against an external magnetic field, creating two distinct energy levels. nih.gov Transitions between these spin states are induced by microwave radiation, and the absorption of this radiation is detected. youtube.com

For the ideal stoichiometric compound Cs4V2O7, the vanadium is in the +5 oxidation state (d0 configuration). chemguide.co.uk Since V(V) has no unpaired electrons, it is diamagnetic and would be "EPR silent," meaning it would not produce an EPR signal. youtube.com

However, EPR spectroscopy would be an extremely sensitive tool for detecting any defects or impurities in the Cs4V2O7 crystal lattice that involve paramagnetic vanadium species. ethz.ch For instance, the presence of V(IV) (a d1 system with one unpaired electron) at defect sites or as an impurity would give rise to a characteristic EPR spectrum. ethz.ch The analysis of this spectrum could provide detailed information about the concentration, local environment, and electronic structure of these V(IV) centers. The g-factor and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the electronic environment of the paramagnetic ion. researchgate.net Therefore, while an ideal Cs4V2O7 crystal would not have an EPR signal, the technique is invaluable for assessing the purity and defect chemistry of the material. citedrive.com

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Cesium vanadium oxide Cs4V2O7
Vanadium(V) oxide V2O5
Vanadium(IV) oxide VO2
Vanadium(III) oxide V2O3
Vanadium(II) oxide VO
Ammonium (B1175870) metavanadate NH4VO3
Sodium hydroxide (B78521) NaOH
Zinc Zn
Hydrochloric acid HCl
Sulphuric acid H2SO4
Oxygen O2
Sulphur dioxide SO2
Sulphur trioxide SO3
Lithium Li
Silver Ag
Magnesium oxide MgO
Chromium(III) chloride ammine complex [CrCl(NH3)5]2+
Nickel(II) ammine complex [Ni(NH3)6]2+
Nickel(II) cyanide complex [Ni(CN)4]2-
Carbon C

Advanced Spectroscopic Characterization of Cesium Vanadium Oxide Cs4v2o7

Vibrational Spectroscopy for Cs4V2O7

Raman Spectroscopy for Vibrational Modes and Crystal Structure

Raman spectroscopy is a complementary technique to FTIR that provides detailed insights into the vibrational modes and crystal structure of Cs₄V₂O₇. Due to different selection rules, some vibrational modes that are weak or inactive in FTIR may be strong in Raman spectra, offering a more complete picture of the compound's vibrational framework.

The Raman spectra of cesium vanadates, including metavanadates and other more complex structures, have been studied to understand their chain and layer structures. nih.govacs.org For Cs₄V₂O₇, the Raman spectrum is expected to be characterized by intense bands corresponding to the symmetric stretching vibrations of the V-O bonds. The most intense band is typically the symmetric stretch of the terminal VO₃ groups. The position and number of Raman bands can provide information on the symmetry of the V₂O₇⁴⁻ unit and its arrangement within the crystal lattice.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Pyrovanadates
Symmetric stretch of terminal VO₃~950-900
Asymmetric stretch of terminal VO₃~900-850
Symmetric stretch of V-O-V bridge~750-700
Asymmetric stretch of V-O-V bridge~550-500
Bending modes and lattice vibrations< 500

Note: This table provides typical ranges for pyrovanadates and the exact positions for Cs₄V₂O₇ may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cesium Vanadates

NMR spectroscopy is a powerful tool for investigating the local atomic environments in solid materials. For cesium vanadates, both ⁵¹V and ¹³³Cs NMR can provide valuable structural information, although ⁵¹V NMR is more commonly employed to probe the vanadate (B1173111) species.

Solid-State ⁵¹V NMR for Vanadium Local Environments

Solid-state ⁵¹V NMR spectroscopy is highly sensitive to the coordination number and symmetry of the vanadium atoms. capes.gov.brkci.go.kr The chemical shift and the quadrupolar interaction parameters obtained from ⁵¹V NMR spectra can distinguish between different vanadate units, such as isolated VO₄ tetrahedra, V₂O₇ pyrovanadate groups, and extended chains or layers of vanadate polyhedra. wikipedia.org

For Cs₄V₂O₇, which contains the pyrovanadate (divanadate) anion, the vanadium atoms are tetrahedrally coordinated. The ⁵¹V NMR spectrum is expected to show a characteristic chemical shift that is distinct from orthovanadates (containing isolated VO₄³⁻) or metavanadates (containing infinite chains of corner-sharing VO₄ tetrahedra). The chemical shift for pyrovanadates typically falls in a specific range, and the line shape is influenced by the quadrupolar interaction, which provides information about the local symmetry around the vanadium nucleus. kci.go.kr For decavanadate, three distinct shifts are observed, corresponding to the different non-equivalent vanadium sites. wikipedia.org

Vanadate Species Typical ⁵¹V NMR Chemical Shift Range (ppm, relative to VOCl₃)
Orthovanadate (VO₄³⁻)-530 to -580
Pyrovanadate (V₂O₇⁴⁻) -500 to -530
Metavanadate (VO₃⁻)n-570 to -620
Decavanadate (V₁₀O₂₈⁶⁻)-420 to -520

Note: The exact chemical shift for Cs₄V₂O₇ will depend on its specific crystal structure.

Solid-State ²⁵Mg NMR for Local Mg Structures in Analogous Vanadates

While not directly applicable to Cs₄V₂O₇, solid-state ²⁵Mg NMR studies of analogous magnesium vanadates can provide insights into the structural role of cations in the vanadate framework. ²⁵Mg is a quadrupolar nucleus, and its NMR parameters are sensitive to the local coordination environment of the magnesium ions. pascal-man.com

Parameter Information Gained
Isotropic Chemical Shift (δiso)Provides information on the coordination number and the nature of the oxygen ligands.
Quadrupole Coupling Constant (Cq)Reflects the symmetry of the electric field gradient around the Mg nucleus, indicating distortion of the coordination sphere.
Asymmetry Parameter (ηq)Describes the deviation of the electric field gradient from axial symmetry.

This table illustrates the type of information obtainable from ²⁵Mg NMR of analogous vanadate compounds.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Local Electronic Structure and Coordination

X-ray absorption and emission techniques are powerful probes of the local electronic structure and coordination geometry of specific elements within a material. nih.govnih.gov For Cs₄V₂O₇, these methods can provide detailed information about the vanadium and cesium environments.

X-ray Absorption Near Edge Structure (XANES) at the vanadium K-edge can reveal the oxidation state and coordination geometry of the vanadium atoms. nih.govresearchgate.net The pre-edge features in the XANES spectrum are particularly sensitive to the presence or absence of a center of symmetry in the vanadium coordination sphere. For the tetrahedral coordination of vanadium in Cs₄V₂O₇, a distinct pre-edge peak is expected.

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. nih.govnih.gov Vanadium K-edge EXAFS can be used to determine the V-O bond lengths within the V₂O₇⁴⁻ units and potentially the V-V distance across the bridging oxygen. Similarly, Cesium L-edge EXAFS can probe the coordination environment of the Cs⁺ ions, revealing the Cs-O distances and the number of nearest oxygen neighbors. nih.gov

X-ray Emission Spectroscopy (XES) is complementary to XAS and probes the occupied electronic states. nih.govwikipedia.org By analyzing the energy of emitted X-rays following core-hole creation, one can gain insights into the character of the valence orbitals, including the hybridization between vanadium 3d and oxygen 2p orbitals.

Technique Element-Specific Information for Cs₄V₂O₇
V K-edge XANESVanadium oxidation state (V⁵⁺) and coordination geometry (tetrahedral). nih.govresearchgate.net
V K-edge EXAFSV-O bond distances and coordination numbers within the V₂O₇⁴⁻ anion. nih.govnih.gov
Cs L-edge EXAFSCs-O bond distances and coordination number of the cesium cations. nih.gov
V Kβ XESInformation on the occupied vanadium 3d electronic states and V-O bonding. nih.govwikipedia.org

Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic Information at Nanoscale

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique used in conjunction with a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample, providing a wealth of information about the material's local composition and electronic properties. iaea.orgmdpi.comwikipedia.org When an electron beam traverses the specimen, some electrons undergo inelastic scattering, losing a discrete amount of energy characteristic of the atoms they interact with. iaea.orgwikipedia.org This energy loss is unique to each element and specific electronic transitions, making EELS an invaluable tool for nanoscale analysis.

The primary applications of EELS in the study of Cs₄V₂O₇ would include elemental mapping and the determination of vanadium's oxidation state. By selecting electrons that have lost an amount of energy corresponding to a specific core-loss ionization edge, a map of the elemental distribution can be generated with nanometer resolution. globalsino.com This allows for the visualization of the spatial arrangement of Cesium (Cs), Vanadium (V), and Oxygen (O) atoms within the material's structure, ensuring chemical homogeneity.

The core-loss edges used for elemental identification occur at characteristic energy loss values. The table below lists the principal EELS edges for the constituent elements of Cs₄V₂O₇.

ElementEdgeEnergy Loss (eV)
Cesium (Cs)M₄,₅726, 740
Vanadium (V)L₂,₃513, 521
Oxygen (O)K532
Data sourced from representative EELS databases. globalsino.comeels.info

Furthermore, EELS can provide detailed information about the electronic structure, particularly the oxidation state of the vanadium ions. For transition metals like vanadium, the L₂,₃ edge, which corresponds to the excitation of electrons from the 2p shell to unoccupied 3d orbitals, exhibits features known as "white lines". globalsino.comresearchgate.net The shape of these white lines and the intensity ratio of the L₃ to the L₂ peak (L₃/L₂ ratio) are highly sensitive to the d-electron occupancy and thus to the element's oxidation state. nih.govwanggenerator.com Studies on various vanadium oxides have established a clear correlation: the L₃/L₂ ratio generally increases with an increasing vanadium oxidation state. nih.gov By comparing the experimental L₃/L₂ ratio from Cs₄V₂O₇ with spectra from reference vanadium oxide compounds, the formal oxidation state of vanadium in the material can be precisely determined.

The following table provides illustrative L₃/L₂ ratios for different vanadium oxidation states found in various oxide compounds, demonstrating the sensitivity of the technique.

Compound ExampleVanadium Oxidation StateApproximate L₃/L₂ Ratio
VO+2~1.5
V₂O₃+3~1.8
VO₂+4~2.0
V₂O₅+5~2.5
Illustrative data based on studies of various vanadium oxides. globalsino.comresearchgate.netnih.govub.edu

Spectroscopic Ellipsometry for Optical Properties and Thin Film Analysis

Spectroscopic Ellipsometry is a non-destructive, optical technique used to determine the dielectric properties (or complex refractive index) and thickness of thin films. iaea.orgresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex reflection coefficients for p- and s-polarized light. By analyzing these parameters over a range of wavelengths, a model-based analysis can extract the film's optical constants—the refractive index (n) and the extinction coefficient (k)—as well as its thickness with high precision.

For a material like Cs₄V₂O₇, spectroscopic ellipsometry would be the primary method for characterizing the optical properties of its thin films. The refractive index (n) describes how fast light travels through the material, while the extinction coefficient (k) quantifies the amount of light absorbed at a specific wavelength. These properties are crucial for any potential optoelectronic applications.

The analysis of vanadium oxide thin films often reveals significant changes in optical constants with variations in stoichiometry, crystal phase, or temperature. mdpi.comresearchgate.net For instance, vanadium dioxide (VO₂) famously undergoes a semiconductor-to-metal transition that dramatically alters its refractive index and extinction coefficient. iaea.orgresearchgate.net While Cs₄V₂O₇ is not expected to have such a transition, its optical constants would be unique to its structure and composition.

The following table presents representative optical constants for a vanadium oxide (VO₂) thin film below its transition temperature, illustrating the type of data obtained from spectroscopic ellipsometry.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4002.650.85
6003.100.55
8002.950.40
10002.800.30
15002.600.15
Representative data for a VO₂ thin film in its semiconductor state. mdpi.comresearchgate.netresearchgate.net

Beyond determining the intrinsic optical constants, spectroscopic ellipsometry is also essential for quality control during thin film deposition. It can be used to monitor film thickness in real-time (in-situ) or to precisely measure the thickness of a completed film, ensuring it meets the specifications required for a given application. iaea.org

Based on a thorough review of the available search results, it is not possible to generate an article that adheres to the specified outline and focuses solely on the chemical compound “Cesium vanadium oxide (Cs4V2O7)”. The searches did not yield any specific computational or theoretical studies—such as quantum chemical calculations, solid-state simulations, or thermodynamic modeling—that have been performed on Cs4V2O7.

The available literature provides general descriptions of the requested computational methodologies (e.g., geometry optimization, density functional theory with periodic boundary conditions, simulation of X-ray diffraction patterns). However, there are no research findings, data tables, or specific discussions applying these methods directly to Cesium vanadium oxide (Cs4V2O7).

Therefore, generating thorough, informative, and scientifically accurate content for each specified section and subsection for this particular compound is not feasible with the current information. Fulfilling the request would require fabricating data and findings, which is contrary to the core instructions of providing accurate, source-based information.

Computational Modeling and Theoretical Studies of Cesium Vanadium Oxide Cs4v2o7

Thermodynamic Modeling of Reactions Involving Cesium Vanadates

Gibbs Free Energy Calculations for Stability and Reactivity

There is no specific data available in the public domain regarding the Gibbs free energy calculations for the stability and reactivity of Cesium Vanadium Oxide (Cs₄V₂O₇). General methodologies for computational thermodynamics, such as the CALPHAD (Calculation of Phase Diagrams) method, rely on the minimization of the Gibbs free energy of a system to construct phase diagrams and predict stable phases. wikipedia.org Such calculations require robust thermodynamic databases, which are developed through a combination of experimental measurements and theoretical computations. For analogous systems, such as cesium borates, theoretical investigations have been performed to determine thermochemical properties like the standard enthalpies of formation using high-level quantum chemical methods. These studies highlight the importance of accurate thermodynamic data for understanding the behavior of complex inorganic compounds.

Prediction of Structural and Electronic Properties of Cs₄V₂O₇

Detailed theoretical predictions of the structural and electronic properties of Cs₄V₂O₇ are not present in the current body of scientific literature. For similar pyrovanadate compounds, such as Ag₄V₂O₇ and Cd₂V₂O₇, density functional theory (DFT) has been successfully employed to investigate their geometric and electronic structures. rsc.orgscispace.comnih.gov These studies typically involve the optimization of the crystal structure to determine lattice parameters and atomic coordinates, followed by the calculation of electronic properties like the band gap. For instance, investigations on Ag₄V₂O₇ have confirmed its orthorhombic structure and identified the coordination of vanadium and silver atoms within the crystal lattice through a combination of experimental data and first-principles calculations. rsc.orgscispace.com Similarly, DFT studies on Cd₂V₂O₇ have predicted its structural phase transitions under high pressure and determined its band-gap energy. nih.gov While these examples demonstrate the capability of computational methods to predict the properties of complex vanadates, specific data for Cs₄V₂O₇ remains uninvestigated.

Molecular Dynamics Simulations for Dynamic Behavior of Cesium Vanadate (B1173111) Systems

There are no specific molecular dynamics (MD) simulation studies focused on the dynamic behavior of Cesium Vanadium Oxide (Cs₄V₂O₇) systems reported in the available literature. MD simulations are a powerful computational technique for understanding the atomistic-level dynamics of materials, including ionic transport in molten salts and the behavior of complex systems at various temperatures and pressures. rsc.orgosti.govrsc.orgktu.lt For instance, MD simulations have been used to elucidate the structural and dynamical correlations in molten alkali chlorides and to investigate the ionic conductivities of binary molten salt systems. rsc.orgosti.govktu.lt Such simulations rely on the development of accurate interatomic potentials or the use of ab initio MD, where forces are calculated directly from electronic structure theory. The application of these methods to the cesium vanadate system could provide valuable insights into its high-temperature behavior, such as diffusion coefficients, ionic conductivity, and structural arrangements in the molten state. However, at present, such computational investigations for Cs₄V₂O₇ have not been undertaken.

Phase Transitions in Cesium Vanadium Oxide Cs4v2o7

Experimental Observation of Phase Transitions in Cesium Vanadates

Experimental investigations into various vanadate (B1173111) compounds have revealed a rich landscape of phase transitions. These studies typically employ techniques such as X-ray and neutron diffraction, differential scanning calorimetry, and measurements of magnetic susceptibility and electrical resistivity to detect and characterize changes in the material's state.

For instance, studies on alkali-earth vanadates like SrV₁₃O₁₈ and BaV₁₃O₁₈ show distinct phase transitions at critical temperatures (Tc) of 270 K and 200 K, respectively. aps.org These transitions are marked by anomalies in resistivity and magnetic susceptibility. aps.org In SrV₁₃O₁₈, the transition is associated with a V trimerization, whereas BaV₁₃O₁₈ exhibits the formation of superlattice peaks, indicating a more subtle structural change. aps.org

Another relevant example is the cesium vanadate Cs₂V₃O₈, which has a noncentrosymmetric polar crystal structure. acs.orgnih.gov While it is not ferroelectric, it does exhibit pyroelectricity, with a measured pyroelectric coefficient of -2.0 μC m⁻² K⁻¹. acs.orgnih.gov Furthermore, it displays short-range antiferromagnetic ordering at a low temperature of around 7 K. acs.orgnih.gov Rare-earth vanadates such as TmV O₄ and DyV O₄ also undergo crystallographic and magnetic phase transitions, driven by a competition between Jahn-Teller distortion and magnetic ordering. aps.org

These examples from the broader vanadate family illustrate the types of phase transitions that could be anticipated in cesium vanadates like Cs₄V₂O₇, which likely involve changes in crystal symmetry, electronic ordering, or magnetic states.

Table 1: Observed Phase Transitions in Select Vanadate Compounds

Compound Transition Temperature (Tc) Observed Phenomena Reference
SrV₁₃O₁₈ 270 K Anomaly in resistivity and magnetic susceptibility, V trimerization. aps.org
BaV₁₃O₁₈ 200 K Anomaly in resistivity and magnetic susceptibility, superlattice peak formation. aps.org
Cs₂V₃O₈ ~7 K Onset of short-range antiferromagnetic ordering. acs.orgnih.gov

Theoretical Understanding of Phase Transitions in Cs4V2O7 Systems

The theoretical description of phase transitions in complex oxides relies on powerful frameworks that connect symmetry changes to thermodynamic behavior. These models provide a lens through which to interpret experimental data and predict new phenomena.

Landau theory is a phenomenological framework used to describe continuous (second-order) phase transitions, though it can be adapted for discontinuous (first-order) transitions as well. acs.orgresearchgate.net The theory is particularly well-suited for transitions involving a change in symmetry, which is common in complex oxides. researchgate.net It is based on expanding a thermodynamic potential, such as the Gibbs free energy, as a power series of an "order parameter." researchgate.net This order parameter is a quantity that is zero in the high-symmetry (disordered) phase and non-zero in the low-symmetry (ordered) phase.

In the context of complex oxides, the order parameter can represent various physical quantities, such as the spontaneous polarization in a ferroelectric material, strain in a ferroelastic material, or the sublattice magnetization in an antiferromagnet. researchgate.netresearchgate.net By analyzing the symmetry properties of the crystal, one can determine the form of the free energy expansion. The theory allows for the prediction of stable phases, their symmetries, and how they respond to external fields like pressure and temperature. researchgate.net For instance, the coupling between multiple order parameters, a common occurrence in multifunctional oxides, can be described within the Landau framework to explain more complex phase diagrams. researchgate.net

Near a continuous phase transition, various thermodynamic quantities exhibit power-law behavior characterized by a set of critical exponents. The principle of universality posits that systems with the same fundamental symmetries and dimensionality will share the same critical exponents, grouping them into a universality class. This means that the specific microscopic details of the system become unimportant near the critical point.

Common universality classes include the Ising model (for systems with a scalar order parameter, like a uniaxial ferromagnet), the XY model (two-component vector order parameter), and the Heisenberg model (three-component vector order parameter). The critical exponents for a given system can be determined experimentally or calculated theoretically using methods like the renormalization group. princeton.edu

Without specific experimental data for Cs₄V₂O₇, its universality class cannot be definitively assigned. However, based on the properties of related vanadates, one could speculate. For example, if Cs₄V₂O₇ were to undergo a magnetic ordering transition involving a preferred spin axis, it might fall into the Ising universality class. The determination of its critical exponents through experimental measurement would be essential for classifying its phase transition behavior.

Table 2: Critical Exponents for the 3D Ising Universality Class

Exponent Physical Quantity Typical Value
α Specific Heat ~0.110
β Order Parameter ~0.326
γ Susceptibility ~1.237
δ Critical Isotherm ~4.789
ν Correlation Length ~0.630

Influence of External Stimuli on Phase Transitions in Cs4V2O7

Phase transitions are not intrinsic properties alone but are critically influenced by external conditions. Temperature and pressure are two of the most fundamental thermodynamic variables used to explore the phase diagrams of materials like Cs₄V₂O₇.

Varying the temperature is a primary method for inducing phase transitions. In many complex oxides, cooling from a high temperature leads to a sequence of transitions into lower-symmetry phases. For example, HfV₂O₇ exhibits two phase transitions between room temperature and 480 K. researchgate.net Above 370 K, it exists in a high-symmetry cubic phase, but upon cooling, it transforms first into an incommensurate structure and then into a lower-symmetry superstructure. researchgate.net Similarly, in certain two-dimensional molecular networks, a sharp, reversible transition from a densely packed linear phase to a porous phase is observed upon heating. arxiv.org These transitions are driven by the interplay between enthalpy and entropy, where the system seeks to minimize its free energy at a given temperature.

For a material like Cs₂V₃O₈, pyroelectric measurements inherently probe the temperature dependence of the material's spontaneous polarization, a direct consequence of its polar crystal structure. nih.gov A temperature-induced structural phase transition would manifest as a significant change or disappearance of this pyroelectric effect at the critical temperature.

Applying external pressure is a powerful tool for modifying interatomic distances and bond angles, often leading to dramatic changes in the crystal structure and electronic properties of materials. osti.gov High-pressure studies on vanadates and other oxides frequently reveal transitions to more compact and higher-coordination structures. arxiv.org

For example, the rare-earth orthovanadate GdVO₄ undergoes a transition from the zircon structure to the scheelite structure under high pressure, which involves a significant volume collapse. arxiv.org In other complex oxides, multiple pressure-induced structural transitions can occur. The multiferroic material CaMn₇O₁₂ undergoes two distinct transitions: from rhombohedral to orthorhombic above 7.0 GPa, and then to a monoclinic structure around 13.0 GPa. researchgate.net These transitions are often first-order, characterized by a discontinuous change in volume, and can be reversible or irreversible. researchgate.netresearchgate.net The application of pressure can also induce insulator-to-metal transitions, as observed in some correlated electron systems. berkeley.edu

For Cs₄V₂O₇, it is expected that the application of high pressure would induce one or more structural phase transitions, potentially altering its electronic and magnetic properties. The specific sequence of structures would depend on the details of its ambient-pressure crystal structure and bonding.

Table 3: Examples of Pressure-Induced Phase Transitions in Oxides

Compound Transition Pressure Structural Change Reference
CeVO₄ 5.6 GPa Zircon to Monazite-type researchgate.net
CaMn₇O₁₂ > 7.0 GPa Rhombohedral to Orthorhombic researchgate.net

Quantum Phase Transitions in Related Vanadates

A quantum phase transition (QPT) is a phase transition between different quantum phases of matter that occurs at absolute zero temperature (0 Kelvin). Unlike classical phase transitions, which are driven by thermal fluctuations, QPTs are driven by quantum fluctuations, which are tuned by a physical parameter such as pressure, magnetic field, or chemical doping.

In the broader family of vanadates, quantum phase transitions are a subject of significant investigation. For instance, in the kagome superconductor CsV₃Sb₅, a quantum phase transition can be induced by pressure. researchgate.netnih.gov As pressure is applied, a charge density wave (CDW) phase is suppressed, and this suppression is linked to an enhancement of the superconducting critical current, suggesting the presence of quantum fluctuations associated with the CDW phase. researchgate.netnih.gov Such behavior highlights the intricate interplay between different electronic orders that is characteristic of many vanadate compounds.

Studies on other vanadates, such as those with a cubic crystal structure, have explored theoretical models of one-dimensional spin-orbital systems. arxiv.org These models predict first-order phase transitions induced by magnetic fields or changes in Hund's coupling, which governs the interaction between electrons. arxiv.org The insights gained from these related systems provide a framework for postulating the potential for quantum phase transitions in Cs₄V₂O₇, should appropriate tuning parameters be identified.

Structural Reconstructions During Phase Transitions in Cs4V2O7

A phase transition is often accompanied by a change in symmetry. For example, in the related compound CsV₃Sb₅, a charge density wave transition is observed, which involves a splitting of both the ⁵¹V NMR spectra and the ¹²¹/¹²³Sb NQR spectra. researchgate.net This indicates a change in the local electronic environment and a commensurate structural distortion. The transition is identified as first-order, characterized by the coexistence of the high-temperature and low-temperature phases over a narrow temperature range. researchgate.net

Generally, during a structural phase transition, the atomic positions within the unit cell shift, leading to changes in bond lengths and angles. These modifications can have a profound impact on the material's electronic and magnetic properties. The study of such transitions often involves techniques like X-ray diffraction, which can precisely measure the crystal structure as a function of temperature, pressure, or other external parameters.

For a hypothetical phase transition in Cs₄V₂O₇, one might expect a change in the V-O bond lengths or the coordination environment of the vanadium atoms, which would, in turn, alter the electronic band structure and could drive a metal-insulator transition or a change in magnetic ordering.

Below is a table summarizing the types of phase transitions and their characteristics often observed in vanadate compounds, which could be relevant for understanding the potential behavior of Cs₄V₂O₇.

Type of Phase Transition Driving Parameter Key Characteristics Example in Related Vanadates
Charge Density Wave (CDW)Temperature, PressurePeriodic modulation of the electron density, often accompanied by a lattice distortion.CsV₃Sb₅ researchgate.netnih.gov
Spin-Peierls TransitionTemperatureDimerization of spins in a one-dimensional chain, leading to a non-magnetic ground state.V₆O₁₃
Metal-Insulator TransitionTemperature, Pressure, DopingA transition from a metallic state with high conductivity to an insulating state.V₂O₃
Magnetic OrderingTemperatureSpontaneous alignment of magnetic moments (e.g., ferromagnetic, antiferromagnetic).Rare-earth vanadates

Defect Chemistry in Cesium Vanadium Oxide Cs4v2o7

Principles of Defect Chemistry in Complex Oxides

Complex oxides, composed of multiple cations and oxygen, exhibit a rich variety of point defects. These defects can be intrinsic, arising from thermal fluctuations within the crystal, or extrinsic, introduced by impurities or dopants. The principles of defect chemistry provide a framework for describing these defects and their interactions within the crystal lattice.

Key concepts in the defect chemistry of complex oxides include:

Point Defects: These are localized disruptions to the perfect periodic arrangement of atoms in a crystal. Common types include vacancies (missing atoms), interstitials (atoms in sites that are normally unoccupied), and substitutional defects (an atom of one type occupying a site normally occupied by another). weizmann.ac.il

Electronic Defects: In addition to atomic defects, electrons and holes can also be considered as defects. An electron in the conduction band or a hole in the valence band can move through the crystal and contribute to electrical conductivity.

Defect Equilibria: The concentrations of different types of defects are not independent but are linked through chemical-like reactions. These reactions are governed by the law of mass action, and the equilibrium concentrations of defects are a function of temperature, pressure, and the chemical potentials of the constituent elements.

To systematically describe point defects in ionic crystals like Cs4V2O7, the Kröger-Vink notation is employed. wikipedia.orgillinois.edu This notation provides a concise way to represent the type of defect, its location in the crystal lattice, and its effective charge relative to the perfect lattice. wikipedia.orgpsu.edu The general form of the notation is MSC, where:

M represents the species, which can be an atom (e.g., Cs, V, O), a vacancy (V), or an electron (e) or hole (h). wikipedia.org

S indicates the lattice site that the species occupies. For a perfect Cs4V2O7 lattice, these would be Cs, V, or O sites. An interstitial site is denoted by 'i'. wikipedia.org

C represents the effective charge of the defect. This is the difference between the actual charge of the species at that site and the charge of the ion that would normally occupy that site in a perfect crystal. A dot (•) signifies a net positive charge, a prime (') signifies a net negative charge, and a cross (×) indicates a neutral effective charge. wikipedia.orgyoutube.com

The following table provides examples of Kröger-Vink notation for various potential defects in Cs4V2O7.

Defect TypeDescriptionKröger-Vink Notation
Vacancies Cesium VacancyV'Cs
Vanadium VacancyV'''''V
Oxygen VacancyV••O
Interstitials Cesium InterstitialCs•i
Vanadium InterstitialV•••••i
Oxygen InterstitialO''i
Anti-site Defects Cesium on a Vanadium siteCs''''V
Vanadium on a Cesium siteV••••Cs
Electronic Defects Electrone'
Holeh•

This table is generated based on the principles of Kröger-Vink notation and the expected ionic states of Cs (+1), V (+5), and O (-2) in Cs4V2O7.

Σ[Positive Defects] = Σ[Negative Defects]

For Cs4V2O7, the electroneutrality condition can be written by considering the concentrations of the various possible defects. For instance, if we consider the formation of oxygen vacancies and cesium vacancies, the electroneutrality condition would be:

2[V••O] + [h•] = [V'Cs] + [e']

This equation illustrates the principle of charge compensation. The creation of a defect with a certain effective charge must be balanced by the creation of other defects with opposite effective charges. For example, the positive charge of two oxygen vacancies can be compensated by the formation of one cesium vacancy and one electron. This balance is crucial for maintaining the stability of the crystal.

Types of Point Defects in Cs4V2O7

The properties of Cs4V2O7 are significantly influenced by the types and concentrations of point defects present in its crystal structure. These defects can be broadly categorized into vacancies, interstitials, and anti-site defects.

Oxygen defects are common in oxide materials and play a critical role in their ionic and electronic conductivity.

Oxygen Vacancies (V••O): The removal of an O2- ion from its lattice site results in the formation of an oxygen vacancy. This defect has an effective charge of +2, as a neutral vacancy replaces a doubly negative ion. The formation of oxygen vacancies can be represented by the following equilibrium reaction:

O×O ⇌ V••O + ½O2(g) + 2e'

This reaction indicates that at low oxygen partial pressures, the formation of oxygen vacancies is favored, leading to an increase in the electron concentration and thus, n-type electronic conductivity.

Oxygen Interstitials (O''i): An oxygen ion occupying an interstitial position in the lattice is known as an oxygen interstitial. This defect introduces a negative effective charge of -2. The formation of oxygen interstitials can be described as:

½O2(g) ⇌ O''i + 2h•

High oxygen partial pressures favor the formation of oxygen interstitials, which in turn increases the concentration of holes, leading to p-type electronic conductivity.

The relative concentrations of oxygen vacancies and interstitials are strongly dependent on the temperature and the surrounding oxygen partial pressure.

Cesium Vacancies (V'Cs) and Interstitials (Cs•i): Cesium is a relatively large and electropositive ion. The formation of a cesium vacancy involves the removal of a Cs+ ion, leaving behind a site with an effective negative charge. Conversely, a cesium interstitial has an effective positive charge. The formation of a Frenkel defect pair on the cesium sublattice can be written as:

Cs×Cs + Vi ⇌ V'Cs + Cs•i

Vanadium Vacancies (V'''''V) and Interstitials (V•••••i): Vanadium in Cs4V2O7 is expected to be in a +5 oxidation state. The creation of a vanadium vacancy would thus result in a large effective negative charge, making it energetically less favorable compared to oxygen or cesium vacancies. Similarly, a vanadium interstitial would have a large positive effective charge.

The formation energies of these cation defects are generally higher than for oxygen defects, meaning their concentrations at typical operating temperatures might be lower. However, they can still play a significant role in charge compensation mechanisms.

Anti-site defects occur when a cation occupies a lattice site that is normally occupied by another type of cation. aps.org In Cs4V2O7, this would primarily involve cesium and vanadium ions exchanging positions.

Cesium on a Vanadium Site (Cs''''V): If a Cs+ ion occupies a site normally held by a V5+ ion, it creates a defect with an effective charge of -4.

Vanadium on a Cesium Site (V••••Cs): Conversely, a V5+ ion on a Cs+ site results in a defect with an effective charge of +4.

The formation of anti-site defects is often influenced by the relative ionic radii and electronegativities of the cations. While a significant size difference exists between Cs+ and V5+, some degree of anti-site disorder might still be present, particularly at high temperatures. nih.gov

The implications of anti-site defects can be significant:

Structural Distortion: The presence of a large Cs+ ion on a small V5+ site, or vice versa, would cause considerable local strain and distortion in the crystal lattice. nih.gov

Electronic Properties: Anti-site defects can create localized electronic states within the band gap, potentially affecting the material's optical and electronic properties. arxiv.org

Ionic Transport: The blockage of diffusion pathways by anti-site defects can hinder ionic conductivity. nih.gov

The equilibrium concentration of anti-site defects can be described by a reaction such as:

Cs×Cs + V×V ⇌ Cs''''V + V••••Cs

The energy required for this exchange will determine the prevalence of these defects. Detailed computational and experimental studies are necessary to quantify the concentration and impact of anti-site defects in Cs4V2O7.

Defect Formation Energies in Cs4V2O7 (Computational Studies)

Computational studies, primarily employing first-principles calculations based on density functional theory (DFT), are essential for determining the formation energies of intrinsic point defects in materials like cesium vanadium oxide. scm.comresearchgate.net These calculations predict the energy required to create a defect, such as a vacancy (missing atom) or an interstitial (extra atom), within the crystal lattice. The stability of these defects is dependent on the chemical potentials of the constituent elements (Cs, V, O) and the position of the Fermi level. aps.orgcyberleninka.ru

Ef(Dq) = Etot(Dq) - Etot(perfect) + Σi niμi + q(EVBM + EF)

Where:

Etot(Dq) is the total energy of the supercell containing the defect.

Etot(perfect) is the total energy of the perfect crystal supercell.

ni is the number of atoms of element i added to (n > 0) or removed from (n < 0) the supercell to create the defect.

μi is the chemical potential of element i.

q is the charge state of the defect.

EVBM is the energy of the valence band maximum of the perfect crystal.

EF is the Fermi level relative to the VBM. scm.comcyberleninka.ru

The chemical potentials (μCs, μV, μO) represent the synthesis conditions. For instance, "O-rich" conditions correspond to a high μO, which would favor the formation of metal vacancies (e.g., VCs, VV) and suppress the formation of oxygen vacancies (VO). Conversely, under "O-poor" (reducing) conditions, the formation energy of oxygen vacancies is significantly lowered, making them more prevalent.

Based on studies of related vanadates and other oxides, a general hierarchy of defect formation energies can be anticipated. researchgate.netresearchgate.net

Anticipated Defect Formation Energy Trends in Cs4V2O7

Defect TypeSynthesis Condition Favoring FormationExpected Relative Formation Energy
Oxygen Vacancy (VO) O-poor (reducing)Low
Cesium Vacancy (VCs) Cs-poor / O-richModerate to High
Vanadium Vacancy (VV) V-poor / O-richHigh
Antisite Defects (e.g., CsV, VCs) Dependent on specific stoichiometry controlGenerally high due to ionic size and charge mismatch
Interstitial Defects (e.g., Oi, Csi) O-rich (for Oi), Cs-rich (for Csi)Generally high due to lattice strain

This table is illustrative and based on general principles of defect chemistry in complex oxides. Specific energy values require dedicated DFT calculations for Cs4V2O7.

Influence of Defect Chemistry on Electronic Structure and Reactivity of Cs4V2O7

The presence of intrinsic point defects fundamentally alters the electronic structure of Cs4V2O7, which in turn governs its reactivity. mdpi.comresearchgate.net Defects introduce localized electronic states within the band gap, changing the material from an insulator or semiconductor to one with tailored electronic properties. aps.orgarxiv.org

Oxygen vacancies (VO) are particularly influential in vanadium-based oxides. rsc.orgresearchgate.net The removal of a neutral oxygen atom leaves behind two electrons, which can become localized in the d-orbitals of the neighboring vanadium ions, effectively reducing them from V5+ to V4+. This process creates new energy levels within the band gap, closer to the conduction band minimum. mdpi.com These defect states can act as electron donors, increasing the n-type conductivity of the material.

The influence of key defects can be summarized as follows:

Oxygen Vacancies (VO): Introduce donor levels within the band gap, increase electron concentration, and act as active sites for the adsorption and activation of molecules like O2. researchgate.netmdpi.comrsc.org This is crucial for catalytic applications, as the vacancies can facilitate redox cycles. researchgate.net

Metal Vacancies (VCs, VV): These typically act as acceptors, creating hole states near the valence band. They can compensate for the charge of donor defects and are favored under oxidizing conditions. aps.org

Antisite and Interstitial Defects: These can introduce both deep and shallow levels in the band gap, potentially acting as recombination centers for electron-hole pairs, which can be detrimental to photo-catalytic efficiency. rsc.orgrsc.org However, they can also create localized strain and coordination environments that may enhance catalytic selectivity. mdpi.com

The modification of the electronic structure directly impacts the reactivity of Cs4V2O7 surfaces. For example, the presence of oxygen vacancies and the associated reduced V4+ sites are often cited as the primary active centers in catalytic oxidation reactions. rsc.orgresearchgate.net These sites can enhance the adsorption of reactants and lower the energy barrier for catalytic transformations. researchgate.net

Strategies for Defect Engineering in Cesium Vanadates

Defect engineering is the deliberate introduction and control of defects to tailor the properties of a material for a specific application. mdpi.comresearchgate.net

Doping Strategies to Introduce Specific Defects

Doping involves introducing foreign atoms (dopants) into the host lattice to create extrinsic defects, which can be a powerful tool to control the concentration of intrinsic defects like oxygen vacancies. mdpi.comresearchgate.net This is often done to enhance properties like ionic conductivity or catalytic activity. rsc.org

Aliovalent Doping: Introducing a dopant with a different valence state than the host cation is a common strategy. For instance, doping a cesium vanadate (B1173111) with a trivalent cation (e.g., Y3+, La3+) on a V5+ site would create a net negative charge. researchgate.netrsc.org To maintain charge neutrality, the lattice may compensate by creating oxygen vacancies. This can be represented by the following Kröger-Vink notation for doping with Y2O3:

2Y2O3 → 4Y'V + V''O + 3OOx

This equation shows that for every four yttrium ions substituting vanadium, one oxygen vacancy is created. This strategy allows for precise control over the oxygen vacancy concentration. researchgate.net

Isovalent Doping: Substituting a host ion with a dopant of the same valence but different ionic radius can introduce lattice strain. While it does not directly create charge-compensating vacancies, the induced strain can alter the formation energies of native defects, making it easier or harder for them to form.

Examples of Doping in Related Vanadates

Host MaterialDopantPurpose of DopingResulting Effect
Lithium VanadateLanthanum (La)Enhance electrochemical performanceIncreased lattice volume and oxygen defect content. researchgate.net
Manganese VanadatePhosphorus (P)Enhance electrochemical activityBoosted electronic properties and ionic kinetics. researchgate.net
Ceria (CeO2)Vanadium (V) co-doping with Eu3+, La3+, Y3+Charge compensation and defect controlEffective removal of oxygen vacancies created by trivalent dopants. researchgate.netrsc.org

Control of Component Partial Pressures during Synthesis

The concentration of volatile components, particularly oxygen, during the high-temperature synthesis or annealing of cesium vanadates is a critical parameter for controlling defect chemistry. researchgate.net The equilibrium concentration of oxygen vacancies is directly related to the ambient oxygen partial pressure (pO2).

According to the law of mass action, the equilibrium for the formation of oxygen vacancies can be written as:

OOx ⇌ ½O2(g) + V''O + 2e'

This equilibrium shows that decreasing the oxygen partial pressure (e.g., by synthesizing in an inert atmosphere like Argon or in a vacuum) will shift the reaction to the right, leading to a higher concentration of oxygen vacancies. researchgate.net Conversely, annealing the material in a high pO2 environment (like pure O2 or air) will suppress the formation of oxygen vacancies and can even fill existing ones. researchgate.netmdpi.com

This method allows for tuning the stoichiometry and defect concentration without introducing foreign elements, thereby preserving the intrinsic nature of the material while modifying its electronic properties.

Advanced Research Directions and Emerging Academic Applications of Cesium Vanadium Oxide Cs4v2o7

Role of Cs₄V₂O₇ in Catalysis and Redox Chemistry

The versatile oxidation states of vanadium make its compounds, including cesium vanadates, promising candidates for applications in catalysis and redox reactions. rsc.orgyoutube.com These materials can facilitate the transfer of electrons, a fundamental process in many chemical transformations. youtube.comyoutube.com

Catalysts based on the cesium-vanadium (Cs-V) system are being investigated as cost-effective, non-noble metal catalysts for the oxidation of soot from diesel engines. nih.govresearchgate.net While research directly on the Cs₄V₂O₇ compound is specific, studies on the broader Cs-V oxide system highlight its potential. A key active component identified in these catalysts is Cs₂V₄O₁₁, a structurally related cesium vanadate (B1173111). nih.gov

In studies of Cs-V based catalysts, the introduction of promoters like Cerium (Ce) and Lanthanum (La) has been shown to enhance soot oxidation activity. nih.gov The addition of these elements can create oxygen vacancies and lattice distortions, which increases the proportion of active oxygen species available for reaction. nih.gov For instance, a La-doped Cs-V catalyst demonstrated a high proportion of active oxygen species (94%) and achieved a soot oxidation temperature (T₅₀, the temperature for 50% conversion) of 374 °C. nih.gov The performance of these catalysts is crucial for developing efficient catalytic diesel particulate filters (CDPFs). nih.gov

Table 1: Soot Oxidation Performance of a La-Doped Cs-V Catalyst

ParameterValueReference
Active Component ExampleCs₂V₄O₁₁ nih.gov
T₅₀ (Fresh Catalyst)374 °C nih.gov
Activation Energy115.01 kJ/mol nih.gov
Active Oxygen Species94% nih.gov

The mechanism of soot oxidation over these catalysts involves several stages, including slow oxidation, rapid oxidation, and a final burnout phase. nih.gov The efficiency of the catalyst can be influenced by the catalyst-to-soot mass ratio, with higher ratios generally leading to faster conversion. nih.gov

Metal vanadates are a class of semiconducting materials that are gaining significant attention for their potential in photocatalysis, driven by their ability to absorb visible light, their chemical stability, and their catalytic activity. rsc.orgscilit.com These materials are being explored for applications such as water splitting for hydrogen production and the degradation of pollutants. rsc.orgscilit.comias.ac.in The photocatalytic efficiency of vanadates is enhanced by the multiple oxidation states of vanadium (V²⁺, V³⁺, V⁴⁺, and V⁵⁺), which facilitate redox reactions. rsc.org

Various metal vanadates, including those with formulas like MVO₄, MV₂O₆, and M₂V₂O₇ (where M is a metal), are considered effective for photocatalytic applications. rsc.org Research has focused on materials such as Bismuth Vanadate (BiVO₄) and Potassium Vanadates (K₂V₆O₁₆·nH₂O and KV₃O₈) for the photodegradation of dyes like methylene (B1212753) blue. researchgate.netresearchgate.net For instance, KV₃O₈ microplatelets have shown the ability to degrade over 90% of the dye within 30 minutes under simulated solar light, a performance attributed to a high content of V⁴⁺ species. researchgate.net

Cs₄V₂O₇ in Energy Conversion and Storage Research

Vanadium-based materials are promising for energy storage and conversion due to their layered structures and multiple oxidation states, which can facilitate ion intercalation and redox reactions. researchgate.netmdpi.com Cesium vanadium oxides, in particular, are being investigated for their potential to enhance the performance of next-generation energy technologies. rsc.orgresearchgate.net

Cesium vanadium oxides have emerged as promising cathode materials for next-generation aqueous zinc-ion batteries (AZIBs), which are considered for large-scale energy storage due to their safety and the abundance of zinc. rsc.orgresearchgate.net Research has shown that doping or intercalating cesium ions into vanadium oxide structures can significantly improve their electrochemical performance. rsc.orgresearchgate.net

For example, cesium-doped ammonium (B1175870) vanadium bronze (Cs₀.₀₇NH₄V₄O₁₀·0.28H₂O) has been synthesized and tested as a cathode material. rsc.org The introduction of Cs⁺ ions expands the interlayer spacing of the material, which enhances the kinetics of Zn²⁺ ion intercalation and lowers the energy barrier for this process. rsc.org This results in a high specific capacity and excellent cycling stability. rsc.org Similarly, Cs⁺ intercalated vanadium oxide (CsVO) has demonstrated enhanced specific capacity and long-term cycling stability, attributed to the strong Cs-O bonds that reinforce the layered structure and prevent its collapse during cycling. researchgate.net

Table 2: Performance of Cesium Vanadium Oxide Cathodes in Aqueous Zinc-Ion Batteries

MaterialSpecific Capacity (at 0.1 A g⁻¹)Energy DensityCycle LifeReference
Cs₀.₀₇NH₄V₄O₁₀·0.28H₂O (CNVO)475.6 mAh g⁻¹347.4 Wh kg⁻¹90.1% retention after 5000 cycles rsc.org
Cs⁺ Intercalated V₂O₅ (CsVO)404.9 mAh g⁻¹Not specified89% retention after 10,000 cycles researchgate.net

Vanadates are being explored as electrode materials for supercapacitors, also known as electrochemical capacitors, due to their excellent electrochemical activity and structural stability. researchgate.net The family of pyrovanadates, which includes compounds with the formula Mₓ(V₂O₇)y, are noted for providing rich redox reaction kinetics. nih.gov

While specific research on Cs₄V₂O₇ for supercapacitors is limited, studies on other vanadates, such as cerium vanadate (CeVO₄), demonstrate the potential of this class of materials. CeVO₄ is considered a promising electrode material due to its high capacitance, good redox quality, and excellent electron transfer ability. researchgate.net Nanocomposites of CeVO₄ with conducting polymers like polypyrrole (Ppy) have been developed to create high-performance supercapacitor electrodes. researchgate.net An asymmetric supercapacitor using an AC//CeVO₄/Ppy device delivered a high energy density of 52.2 Wh/Kg at a power density of 675.9 W/kg. researchgate.net These findings suggest that other rare-earth vanadates, potentially including cesium-based ones, could also be effective in supercapacitor applications.

The thermoelectric effect, which allows for the direct conversion of heat into electrical energy and vice versa, is another area where cesium vanadium oxides show promise. Research into the thermoelectric properties of these materials is ongoing, with studies on related compounds providing valuable insights. ias.ac.incapes.gov.br

Studies on cesium vanadate (CsVO₃) have shown that its thermoelectric power changes with temperature, indicating a transition from a p-type semiconductor behavior in the ferroelectric state to an n-type behavior in the paraelectric state. ias.ac.incapes.gov.br The thermoelectric power was observed to initially increase with temperature and then decrease, reaching zero at the transition temperature. ias.ac.incapes.gov.br

Furthermore, research on cesium-doped zirconium pyrovanadate (ZrV₂O₇), a compound with a similar pyrovanadate structure to Cs₄V₂O₇, has explored how Cs doping affects its electrical properties. researchgate.netresearchgate.net The ionic conductivity of Cs-doped ZrV₂O₇ was found to be tunable based on the dopant concentration and thermal treatment, highlighting the crucial role of cesium in modifying the electrical characteristics of vanadate nanostructures. researchgate.netresearchgate.net These studies collectively suggest that cesium vanadium oxides are a family of materials with tunable thermoelectric properties that warrant further investigation for energy harvesting applications.

Environmental Applications of Cesium Vanadates in Sorption Processes

The unique structural and chemical properties of cesium vanadates make them promising candidates for environmental remediation, particularly in the sorption of hazardous ions from aqueous solutions. Research into vanadium oxides has demonstrated their potential for sequestering pollutants, with a notable focus on the removal of radioactive cesium, a significant environmental concern stemming from nuclear waste and accidents. psu.edu

Vanadium oxide materials, including those intercalated with various species, have been studied for their ability to remove cesium from water. mdpi.com The sorption performance is often characterized by a high affinity for cesium ions, even at low concentrations, and a significant maximum sorption capacity. For instance, hybrid layered vanadium oxides have shown a maximum cesium sorption capacity of 1.4 ± 0.13 mmol g⁻¹. mdpi.com This performance is comparable to other well-known sorbent materials like certain zeolites and titanate nanotubes. mdpi.com

The sorption process is influenced by several factors, including the morphology of the vanadate material and the pH of the solution. Nanostructured vanadates, such as those with nanotubular morphologies, provide a large surface area for ion exchange and sorption. mdpi.com The mechanism often involves the exchange of intercalated cations or protons within the layered structure of the vanadium oxide with cesium ions in the solution. mdpi.com Studies on related systems, such as zirconosilicate/vanadium oxide nanocomposites, have also shown efficient removal of cesium, with reported adsorption capacities of 30.5 mg g⁻¹. researchgate.net

The effectiveness of these materials is often evaluated by determining their distribution coefficient (Kd), which indicates the affinity of the sorbent for a particular ion. High Kd values are desirable for efficient removal from contaminated water. nih.gov The development of composite materials, where vanadates are combined with other porous materials, is an active area of research aimed at enhancing sorption capacity and selectivity for cesium. psu.edunih.gov

Sorbent MaterialTarget PollutantSorption CapacityReference
Hybrid Layered Vanadium OxideCesium (Cs⁺)1.4 ± 0.13 mmol g⁻¹ mdpi.com
VO₂/Zirconosilicate NanocompositeCesium (Cs(I))30.5 mg g⁻¹ researchgate.net
VO₂/Zirconosilicate NanocompositeStrontium (Sr(II))22.2 mg g⁻¹ researchgate.net

Fundamental Studies on Intercalation Chemistry in Layered Cesium Vanadium Oxides

The layered structure inherent to many vanadium oxides, including potentially cesium-containing phases, is central to their functionality in various applications. rsc.org This layered arrangement allows for the insertion, or intercalation, of various guest species, including ions and neutral molecules, into the interlayer spaces. This process can significantly modify the material's electronic, optical, and magnetic properties.

Fundamental studies on intercalation chemistry in vanadyl phosphates, which share structural similarities with vanadates, reveal that the ability of a molecule to intercalate is dependent on the presence of an electron donor atom like oxygen, nitrogen, or sulfur. researchgate.net The intercalation of cations is often accompanied by a reduction of the vanadium centers (e.g., V⁵⁺ to V⁴⁺) to maintain charge neutrality. researchgate.net This redox intercalation is a key aspect of their chemistry and is crucial for applications such as batteries.

In the context of cesium vanadium oxides, the large ionic radius of the cesium cation can lead to significant expansion of the interlayer spacing, creating unique host-guest structures. The vanadyl ions (VO²⁺) themselves can be found intercalated between V₂O₅ layers in hydrated vanadium oxides, influencing the phase behavior and layer spacing upon dehydration. rsc.org The synthesis of nanostructured vanadium oxides, such as nanowires, nanobelts, and nanotubes, has been shown to significantly enhance their intercalation properties due to the high surface area and shortened diffusion paths for guest species. acs.org

While specific studies focusing solely on the intercalation chemistry of the Cs4V2O7 compound are not widely available, the principles derived from the broader family of layered vanadium oxides provide a strong foundation for understanding its potential. The intercalation of lithium and other ions into vanadium oxides is a widely studied area, particularly for energy storage, and the presence of cesium in the structure would undoubtedly influence the electrochemical potential and cycling stability of such processes. rsc.org

Future Perspectives in Computational Design of Cesium Vanadium Oxide Materials

The future of materials science is increasingly intertwined with computational design, which allows for the prediction of material properties and the rational design of new compounds with tailored functionalities. researchgate.net This "inverse design" approach is particularly valuable for complex systems like cesium vanadium oxides, where the vast compositional and structural phase space makes purely experimental exploration challenging and time-consuming. arxiv.org

Computational methods, particularly those based on density functional theory (DFT), can be used to predict the structural stability, electronic band structure, and defect chemistry of materials like Cs4V2O7. arxiv.org For example, first-principles calculations can elucidate the electronic properties, such as whether a material is a metal, semiconductor, or insulator, which is critical for applications in electronics and catalysis. nih.gov Recent advances in machine learning and artificial intelligence are further accelerating this process. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being developed to discover novel, stable vanadium oxide compositions with desired properties. arxiv.org

For cesium vanadium oxides, computational studies could explore several key areas:

Predicting Novel Stable Phases: Computational screening can identify new, thermodynamically stable or metastable phases in the Cs-V-O system beyond the known Cs4V2O7, potentially with enhanced properties. arxiv.org

Modeling Sorption and Intercalation: Simulations can provide atomic-level insights into the mechanisms of ion sorption and intercalation, helping to design materials with higher selectivity and capacity for specific pollutants or charge carriers.

Designing for Catalytic Activity: Computational models can be used to screen for catalytic activity for various chemical reactions by calculating reaction pathways and activation energies on the material's surface.

Optimizing Electronic Properties: By modeling the effects of doping or structural modifications, computational design can guide the synthesis of cesium vanadium oxide materials with specific band gaps or conductivity for applications in solar cells or other electronic devices. nih.gov

The integration of high-throughput computational materials design with experimental synthesis and characterization represents a powerful paradigm for accelerating the discovery and optimization of advanced materials like cesium vanadium oxide for a wide range of future technologies. researchgate.netacs.org

Q & A

Q. What are the optimal synthesis methods for Cs₄V₂O₇, and how do reaction parameters influence crystallinity?

Cs₄V₂O₇ is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of cesium carbonate (Cs₂CO₃) and vanadium oxide precursors (e.g., V₂O₅) are calcined at 500–800°C under inert atmospheres to prevent oxidation. Hydrothermal synthesis involves dissolving precursors in alkaline solutions (pH ~10–12) at 150–200°C for 12–48 hours, producing nanostructured forms . Key parameters include:

  • Temperature : Higher temperatures (>700°C) favor crystalline phases but risk Cs volatilization.
  • Precursor ratio : Excess Cs ensures stoichiometric compensation during high-temperature reactions.
  • Atmosphere : Inert conditions (e.g., N₂) stabilize intermediate vanadium oxidation states (V⁴⁺/V⁵⁺).

Q. Which characterization techniques resolve the structural and electronic properties of Cs₄V₂O₇?

  • XRD/Rietveld refinement : Determines crystal structure (e.g., layered vs. cubic) and phase purity .
  • Raman/FTIR spectroscopy : Identifies V–O bond vibrations (e.g., ~800 cm⁻¹ for V–O–V bridging modes) .
  • XANES/EXAFS : Probes local coordination and oxidation states of vanadium centers .
  • SEM/TEM : Visualizes morphology (e.g., nanosheets or particles) and defect density .

Advanced Research Questions

Q. How can the electrical conductivity of Cs₄V₂O₇ be tuned for energy storage applications?

The electrical properties of Cs₄V₂O₇ are governed by its microstructure and vanadium oxidation states. Strategies include:

  • Doping : Substituting Cs⁺ with smaller alkali ions (e.g., K⁺) introduces lattice strain, altering carrier mobility .
  • Defect engineering : Oxygen vacancies (e.g., via H₂ annealing) increase electron density, enhancing conductivity .
  • Nanostructuring : 3D nanosheet arrays improve ion diffusion and reduce charge-transfer resistance in electrodes . Contradiction note: While nanostructuring boosts conductivity, it may reduce thermal stability, requiring trade-offs in device design .

Q. What mechanisms underlie the metal-insulator transition (MIT) in Cs₄V₂O₇, and how is it controlled?

MIT in vanadium oxides arises from electron-electron correlations and structural phase transitions. For Cs₄V₂O₇:

  • Temperature-dependent XRD : Reveals structural distortions (e.g., VO₆ octahedral tilting) triggering MIT .
  • Pressure modulation : Hydrostatic pressure (>5 GPa) stabilizes metallic phases by reducing interlayer spacing .
  • Electrochemical gating : Applying an electric field (via ionic liquids) injects carriers, reversibly switching MIT states .

Q. How does Cs₄V₂O₇ perform as a catalyst in oxidation reactions, and what active sites are involved?

Cs₄V₂O₇’s catalytic activity stems from surface vanadia species and Cs⁺’s Lewis acidity:

  • In situ DRIFTS : Identifies reactive intermediates (e.g., V=O groups) during NH₃-SCR or methane oxidation .
  • Kinetic studies : Reaction rates correlate with surface V⁵⁺ concentration, modulated by support interactions (e.g., TiO₂ vs. Al₂O₃) .
  • Poisoning tests : SO₂ resistance is improved by Cs⁺’s ability to trap acidic poisons .

Methodological Challenges and Contradictions

Q. How do discrepancies in reported electrochemical stability of Cs₄V₂O₇ arise, and how can they be resolved?

Stability variations in battery electrodes often stem from:

  • Electrolyte compatibility : Organic electrolytes (e.g., LiPF₆) may dissolve Cs⁺, whereas aqueous electrolytes limit voltage windows .
  • Cycling protocols : High current densities (>1 A/g) exacerbate pulverization, necessitating binder optimization (e.g., PVDF vs. carboxymethyl cellulose) . Resolution: Cross-validate stability using in situ XRD to monitor structural degradation during cycling .

Q. Why do computational models of Cs₄V₂O₇’s band structure conflict with experimental data?

Discrepancies arise from approximations in DFT calculations (e.g., neglecting strong electron correlations in V 3d orbitals). Mitigation strategies:

  • Hybrid functionals (HSE06) : Improve bandgap accuracy by incorporating exact exchange .
  • Synchrotron-based ARPES : Directly measure band dispersion to refine theoretical models .

Key Research Gaps

  • Atomic-scale dynamics : Operando TEM/STEM is needed to track Cs⁺ migration during ion insertion .
  • Environmental impact : Limited data on Cs₄V₂O₇’s ecotoxicity require lifecycle assessments (e.g., OECD 201/202 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.